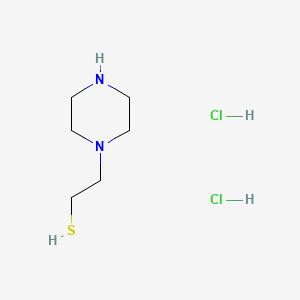![molecular formula C9H15BrO B13556928 2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-octahydrocyclopenta[b]pyran, a mixture of diastereomers, is a compound that features a bromomethyl group attached to an octahydrocyclopenta[b]pyran ring Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-octahydrocyclopenta[b]pyran typically involves the bromination of a precursor compound. One common method is the bromination of octahydrocyclopenta[b]pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired diastereomeric mixture is obtained. Techniques such as distillation or chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-octahydrocyclopenta[b]pyran can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-octahydrocyclopenta[b]pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-octahydrocyclopenta[b]pyran depends on its interactions with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-octahydrocyclopenta[b]pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-octahydrocyclopenta[b]pyran: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methyl)-octahydrocyclopenta[b]pyran: Lacks the halogen atom, having a simple methyl group instead.
Uniqueness
2-(Bromomethyl)-octahydrocyclopenta[b]pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H15BrO |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C9H15BrO/c10-6-8-5-4-7-2-1-3-9(7)11-8/h7-9H,1-6H2 |
Clave InChI |
LXYVXOXAGWRFKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(OC2C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)



![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)



![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)

